molecular formula C9H11NO2 B2741765 Methyl 2-(aminomethyl)benzoate CAS No. 61088-45-7

Methyl 2-(aminomethyl)benzoate

Cat. No. B2741765
CAS RN: 61088-45-7
M. Wt: 165.192
InChI Key: RBTRYPAYLTVGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(aminomethyl)benzoate” is a chemical compound with the empirical formula C9H12ClNO2 . It is an organic building block that is commonly used in early discovery research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.COC(=O)c1ccccc1CN . The InChI representation is 1S/C9H11NO2.ClH/c1-12-9(11)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3;1H .

Scientific Research Applications

Synthesis and Applications

Methyl 2-(aminomethyl)benzoate serves as a bioactive precursor in organic synthesis due to its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its structural significance and versatility as a precursor make it crucial in the search for new bioactive molecules. It's widely utilized as a raw material in the preparation of medical products, emphasizing its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Larvicidal and Pesticidal Activity

This compound has shown potential as a larvicidal agent against various mosquito species, indicating its use in environmentally friendly mosquito control. Its larvicidal activity was observed with high mortality rates in mosquito species, suggesting its role in integrated pest management strategies (Mostafiz et al., 2022). Additionally, its toxic effects against adult Aedes aegypti highlight its potential as a promising and safe insecticide in various environmental and agricultural settings (Larson et al., 2021). Moreover, its role as a biopesticide, exhibiting modes of action such as contact toxicant, fumigant, ovicidal toxin, and repellent, marks its significance in sustainable agricultural practices (Mostafiz et al., 2022).

Fumigation and Post-Harvest Pest Control

The compound's efficacy as a fumigant for controlling post-harvest pests in stored products and its non-adverse effects on the quality of fresh produce like apples signify its potential as an alternative to traditional fumigation methods. This indicates its role in post-harvest pest management and food preservation (Yang et al., 2020).

Floral Scent Compound Production

This compound is crucial in the biosynthesis of methyl benzoate, a major floral scent compound in various plants. The coordinated and high-level expression of biosynthetic pathway genes is responsible for the massive emission of this scent compound, playing a role in the ornamental plant industry and potentially in the creation of fragrance products (Yue et al., 2021).

Acaricidal Effects and Green Pesticide Potential

This compound demonstrates significant acaricidal and repellent effects against pests like the two-spotted spider mite, without showing phytotoxicity to common crop plants. This positions it as a viable candidate for green pesticide development, aligning with the goals of sustainable and eco-friendly pest management (Mostafiz et al., 2020).

Safety and Hazards

“Methyl 2-(aminomethyl)benzoate” is classified as a skin irritant and an eye irritant . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Mechanism of Action

Biochemical Pathways

Some studies suggest that it might be involved in the metabolism of benzoate compounds . .

Result of Action

Some studies suggest that certain benzoate compounds may have local anesthetic effects , but it’s unclear if this applies to Methyl 2-(aminomethyl)benzoate. More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and more.

properties

IUPAC Name

methyl 2-(aminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTRYPAYLTVGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-cyanobenzoate (1.0 g, 6.2 mmol) and PtO2 (100 mg) in 20 mL EtOH and 1 ml of chloroform was hydrogenated under 50 psi of hydrogen for 2 h. The reaction mixture was filtered through Celite® in a sintered glass funnel and concentrated on a rotary evaporator to give methyl 2-(aminomethyl)benzoate as a HCl salt and this was carried to the next step crude.
Quantity
1 g
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reactant
Reaction Step One
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1 mL
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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